molecular formula C11H10O B1210624 2-Methyl-1-naphthol CAS No. 7469-77-4

2-Methyl-1-naphthol

Cat. No. B1210624
CAS RN: 7469-77-4
M. Wt: 158.2 g/mol
InChI Key: SRJCJJKWVSSELL-UHFFFAOYSA-N
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Patent
US05529583

Procedure details

A solution of 9.48 g (60 mmole) of 2-methyl-1-naphthol and 8.10 g (80 mmole) of triethylamine in 50 mL of ethyl acetate was cooled to below 5° C. in an ice-bath. 5.50 g (70 mmole) of acetyl chloride was added at a rate such that the temperature did not rise about 5° C. The reaction mixture was stirred for an additional one hour, diluted with 50 mL of ethyl acetate, and washed with water then brine. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to give an oily residue. Crystallization in hexane yielded 7.58 g (63% yield) of the title compound with a melting point of 81°-83° C. and an 1HNMR as follows: (300 MHz, DMSO-d6) δ 2.26 ) (s, 3H), 2.48 (s, 3H), 7.42 (d, 1H, J=9 Hz), 7.46-7.55 (m, 2H), 7.47-7.81 (m, 2H), 7.92 (d, 1H, J=9 Hz). The mass spectrum showed a molecular ion at m/z 200.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[OH:12].C(N(CC)CC)C.[C:20](Cl)(=[O:22])[CH3:21]>C(OCC)(=O)C>[C:20]([O:12][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[CH3:1])(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
9.48 g
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise about 5° C
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
Crystallization in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.